[4-(Diethylamino)phenyl]methanol
Overview
Description
[4-(Diethylamino)phenyl]methanol, also known as DEM, is a chemical compound with the molecular formula C12H17NO. It is a white crystalline powder that is soluble in water and organic solvents. DEM has been widely used in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
1. Fluorescence Switches and Chemical Sensing
A study by Wang et al. (2015) discusses a derivative of [4-(Diethylamino)phenyl]methanol, namely Tetra(4-(diethylamino)phenyl)ethene (TPE-4N), which exhibits aggregation-induced emission (AIE). This compound demonstrates strong proton capture capabilities, allowing for reversible fluorescence switching in acidic and basic solutions, making it a potential candidate for chemical sensing and environmental monitoring (Wang et al., 2015).
2. Mechanism of Fluorescence Quenching
Another study by Wang, X. et al. (2016) explores the fluorescence quenching in methanol solution and fluorescence enhancement in crystal for a styrene derivative related to [4-(Diethylamino)phenyl]methanol. This research helps in understanding the photophysical behavior of such compounds, which is essential for designing fluorescence-based materials and sensors (Wang, X. et al., 2016).
3. Chemosensor for Cu2+ Detection
A chemosensor based on [4-(Diethylamino)phenyl]methanol, synthesized for the detection of Cu2+ in aqueous methanol solutions, was reported by Fanna et al. (2018). This sensor showed a remarkable low limit of detection and could be used for efficient and straightforward detection of Cu2+, which is valuable in environmental monitoring and analytical chemistry (Fanna et al., 2018).
4. Photochemical Release of Amines
Research by Wang, P. et al. (2016) explored the 3-(diethylamino)benzyl group for releasing amines through photochemical breaking of the benzylic C-N bond. This process is significant for applications in photoresponsive materials and drug delivery systems, where controlled release of compounds is required (Wang, P. et al., 2016).
5. Synthesis and Crystal Structure of Phenylazojulolidine Derivative
Barbero et al. (2012) reported the synthesis, spectroscopic characterization, and X-ray crystal structure of a phenylazojulolidine derivative, which involves [4-(Diethylamino)phenyl]methanol. This study contributes to the field of dye chemistry and molecular structure analysis (Barbero et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [4-(Diethylamino)phenyl]methanol may also interact with various cellular targets.
Mode of Action
It’s known that the compound is a versatile chemical used in scientific research and as a precursor for pharmaceutical compounds. This suggests that it may interact with its targets in a way that modifies their function, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]methanol may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in dimethyl sulfoxide (dmso) and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
Similar compounds have shown significant inhibitory activity against influenza a and coxsackie b4 virus , suggesting that [4-(Diethylamino)phenyl]methanol may also have antiviral effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(Diethylamino)phenyl]methanol. For instance, the solvent used can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the compound’s stability may be influenced by storage conditions, such as temperature and exposure to light .
properties
IUPAC Name |
[4-(diethylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWPETQKXGERGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290517 | |
Record name | [4-(diethylamino)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diethylamino)phenyl]methanol | |
CAS RN |
74974-49-5 | |
Record name | NSC69092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-(diethylamino)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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